3-Amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide
Description
Properties
CAS No. |
473731-68-9 |
|---|---|
Molecular Formula |
C9H11BrN2O2 |
Molecular Weight |
259.10 g/mol |
IUPAC Name |
3-amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C9H11BrN2O2/c1-12(2)9(14)6-3-5(10)4-7(11)8(6)13/h3-4,13H,11H2,1-2H3 |
InChI Key |
JAQIHUFYVQDJQW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=CC(=C1)Br)N)O |
Origin of Product |
United States |
Preparation Methods
Reaction Setup and Conditions
The electrochemical method employs a diaphragm electrolytic cell with platinum electrodes, hydrobromic acid (35–45% w/w), and dilute sulfuric acid (10–20% w/w) as electrolytes. The precursor, 3-amino-2-hydroxy-N,N-dimethylbenzamide, reacts with electrolytically generated bromine in a tetrahydrofuran (THF)-water mixture. Key parameters include:
The reaction proceeds via in situ bromine production from HBr oxidation at the anode:
Bromine then electrophilically substitutes the aromatic ring at the para position relative to the hydroxyl group, facilitated by the directing effects of the -OH and -N(CH₃)₂ moieties.
Post-Reaction Workup
After electrolysis, the mixture is neutralized with anhydrous sodium carbonate to pH 8–9, precipitating the product. Filtration and washing yield 3-amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide with 97.12% isolated yield and >95% HPLC purity. This method avoids liquid bromine handling, reducing equipment corrosion and toxic exposure risks.
Traditional Bromination Using N-Bromosuccinimide (NBS)
Reaction Protocol and Limitations
NBS-mediated bromination involves radical-initiated substitution in non-polar solvents like CCl₄ or CHCl₃. However, the patent highlights significant drawbacks:
| Factor | NBS Method | Electrochemical Method |
|---|---|---|
| Reagent Cost | $320–$400/kg (NBS) | $12–$18/kg (HBr) |
| Reaction Time | 8–12 hours | 3–4 hours |
| Byproducts | Succinimide derivatives | Minimal (<2%) |
| Environmental Impact | High (toxic solvent use) | Low (aqueous system) |
The NBS route requires stoichiometric reagent use, making it economically unviable for large-scale production. Additionally, succinimide byproducts complicate purification, often necessitating column chromatography.
Comparative Analysis of Synthesis Methods
Yield and Purity Metrics
Data from the patent and synthetic literature reveal stark contrasts between the two approaches:
| Metric | Electrochemical | NBS |
|---|---|---|
| Average Yield | 97.12% | 68–75% |
| Purity (HPLC) | >95% | 85–90% |
| Energy Consumption | 15 kWh/kg | 40 kWh/kg |
| Capital Cost | Moderate (electrolysis setup) | Low (standard glassware) |
The electrochemical method’s 90% current efficiency and room-temperature operation underscore its industrial suitability .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to form the corresponding dehalogenated compound.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and ammonia (NH3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dehalogenated compounds.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-Amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. The presence of the amino, bromine, and hydroxyl groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their function .
Comparison with Similar Compounds
Substituent-Based Comparisons
Halogen-Substituted Analogs
- 2-Amino-5-chloro-N,3-dimethylbenzamide (CAS 890707-28-5): Replaces bromine with chlorine at position 3. Molecular weight: 198.65 g/mol (vs. 229.07 g/mol for the brominated analog) . Chlorine’s lower atomic weight and electronegativity may reduce steric hindrance and alter reactivity in cross-coupling reactions compared to bromine.
- 3-Bromo-N,N-dimethyladamantan-1-amine hydrobromide: Incorporates a brominated adamantane core instead of a benzene ring.
Hydroxyl and Amide Modifications
5-Bromo-N,2-dihydroxybenzamide :
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide :
Physicochemical and Spectroscopic Properties
LogP and Solubility :
- The target compound’s LogP (~2.3) is higher than 5-Bromo-N,2-dihydroxybenzamide (LogP = 2.28) due to the dimethylamide group’s lipophilicity .
- The hydroxyl group at position 2 enhances crystallinity, as evidenced by X-ray diffraction data in analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
- Spectroscopic Characterization: 1H NMR: The hydroxyl proton resonates at δ 10–12 ppm, distinct from non-hydroxylated analogs (e.g., 3-bromo-N,N-dimethylbenzamide). IR: A broad O–H stretch (~3200 cm⁻¹) and amide C=O stretch (~1650 cm⁻¹) confirm functional groups .
Pharmacological and Industrial Relevance
- 3-Bromo-N-(1,3-thiazol-5-ylmethyl)aniline : Shows promise as a kinase inhibitor .
- Azaxanthene-based benzamides : Demonstrated glucocorticoid receptor modulation in preclinical studies .
The dimethylamide group in the target compound may reduce metabolic degradation compared to primary amides (e.g., 5-bromo-2-chloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide ) .
Biological Activity
3-Amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide is an organic compound characterized by its unique structural features, which include a bromine atom, an amino group, and a hydroxyl group attached to a benzene ring. This compound has garnered attention in various fields of research due to its potential biological activities, particularly as a modulator of enzyme activity and a candidate for drug discovery.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure allows for multiple interactions with biological macromolecules, which can influence its biological activity. The presence of hydroxyl and amide groups facilitates hydrogen bonding, while the bromine atom may participate in halogen bonding, enhancing the compound's affinity for target proteins.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Enzyme Modulation : Studies suggest that this compound may act as a competitive inhibitor of certain enzymes, potentially modulating their activity through specific interactions at the active sites. The ability to form hydrogen bonds enhances its binding affinity, making it a candidate for further investigation in medicinal chemistry.
- Antiproliferative Effects : Preliminary studies have indicated that similar benzamide derivatives possess antiproliferative properties against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated significant activity against human cancer cell lines such as A375 and Colo-205 .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
- Inhibitory Effects on Cancer Cells : A study on benzamide derivatives revealed that compounds with similar functional groups exhibited notable antiproliferative effects on cancer cells. The MTT assay results indicated that specific derivatives led to reduced cell viability in A375 and Colo-205 cell lines .
- Mechanistic Insights : Investigations into the mechanism of action have shown that these compounds may inhibit key metabolic pathways involved in cell growth and proliferation. For example, the inhibition of dihydrofolate reductase (DHFR) has been implicated in the antiproliferative effects observed in related benzamide compounds .
Comparative Analysis with Related Compounds
The following table summarizes key features and biological activities of compounds structurally similar to this compound:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Hydroxy-N,N-dimethylbenzamide | Lacks bromine; different reactivity | Variable; less potent than brominated analogs |
| 5-Bromo-2-hydroxybenzamide | Lacks N,N-dimethyl groups; affects solubility | Moderate activity against certain enzymes |
| 5-Bromo-2-methoxy-N,N-dimethylbenzamide | Methoxy group replaces hydroxyl; alters properties | Reduced binding affinity |
| 3-Amino-2-hydroxy-N,N-dimethylbenzamide | Lacks bromine; different biological activity | Lower antiproliferative effects |
Q & A
Q. What protocols mitigate risks during large-scale synthesis (e.g., exothermic reactions)?
- Methodology :
- Reaction Calorimetry : Use Mettler RC1e to monitor heat flow during SOCl₂ addition.
- Ventilation : Conduct reactions in a fume hood with scrubbers for HCl/Br₂ vapors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
